1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate
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Overview
Description
1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate is an ionic liquid known for its unique properties, including low volatility, high thermal stability, and excellent solubility. These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-butyl-3-ethylimidazole with methanesulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with polar and non-polar molecules, facilitating solubilization and stabilization.
Pathways Involved: It can participate in ionic interactions, hydrogen bonding, and van der Waals forces, contributing to its effectiveness as a solvent and catalyst.
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium methanesulfonate
- 1-Ethyl-3-methylimidazolium methanesulfonate
- 1-Butyl-3-methylimidazolium chloride
Comparison: 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate stands out due to its unique combination of butyl and ethyl groups, which enhance its solubility and thermal stability compared to similar compounds. This makes it particularly suitable for applications requiring high-performance solvents and catalysts .
Properties
CAS No. |
145022-49-7 |
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Molecular Formula |
C10H22N2O3S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
1-butyl-3-ethyl-1,2-dihydroimidazol-1-ium;methanesulfonate |
InChI |
InChI=1S/C9H18N2.CH4O3S/c1-3-5-6-11-8-7-10(4-2)9-11;1-5(2,3)4/h7-8H,3-6,9H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
YONMMSYNJKZPPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1CN(C=C1)CC.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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